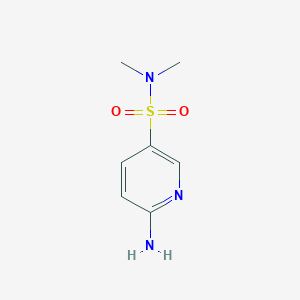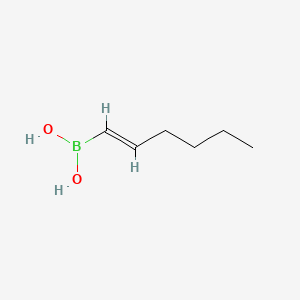
E-Hexen-1-ylboronic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of E-Hexen-1-ylboronic acid is C6H13BO2 . This indicates that it contains six carbon atoms, thirteen hydrogen atoms, one boron atom, and two oxygen atoms .Physical And Chemical Properties Analysis
E-Hexen-1-ylboronic acid has a molecular weight of 127.98 . It is a solid at room temperature . The boiling point of E-Hexen-1-ylboronic acid is 62-63°C . The density of E-Hexen-1-ylboronic acid is 0.926g/cm3 .Aplicaciones Científicas De Investigación
Application
E-Hexen-1-ylboronic acid is used as an organic chemical synthesis intermediate . It’s a valuable building block in organic synthesis .
Method of Application
The specific methods of application can vary depending on the experiment or synthesis being conducted. In one example, it was used in the protodeboronation of pinacol boronic esters, a process that involves a radical approach .
Results or Outcomes
The protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation . This sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Sensing Applications
Application
Boronic acids, including E-Hexen-1-ylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Method of Application
The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Proteomics Research
Application
E-Hexen-1-ylboronic acid is used as a specialty product for proteomics research applications .
Results or Outcomes
The outcomes can vary widely depending on the specific research question and experimental design. In general, the use of E-Hexen-1-ylboronic acid in proteomics can contribute to a deeper understanding of protein function and interactions .
Biological Applications
Application
Boronic acids, including E-Hexen-1-ylboronic acid, are increasingly utilized in diverse areas of research, including biological applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various biological applications .
Method of Application
The biological applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Medicinal Chemistry
Application
Boronic acids, including E-Hexen-1-ylboronic acid, are being studied extensively in the field of medicinal chemistry . They are used in the synthesis of boronic acid derivatives and boron-containing compounds .
Method of Application
The specific methods of application can vary depending on the experiment or synthesis being conducted. In medicinal chemistry, they could be used in various ways, such as in the synthesis of new drugs .
Results or Outcomes
The outcomes can vary widely depending on the specific research question and experimental design. In general, the use of E-Hexen-1-ylboronic acid in medicinal chemistry can contribute to the development of promising drugs .
Safety And Hazards
Propiedades
IUPAC Name |
[(E)-hex-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h5-6,8-9H,2-4H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFKSQSXNUNYAC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E-Hexen-1-ylboronic acid | |
CAS RN |
42599-18-8 | |
| Record name | B-(1E)-1-Hexenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42599-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-(Hexen-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)
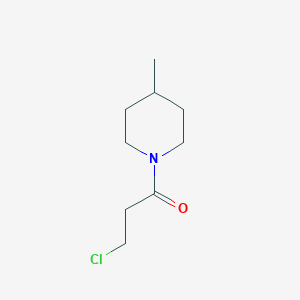

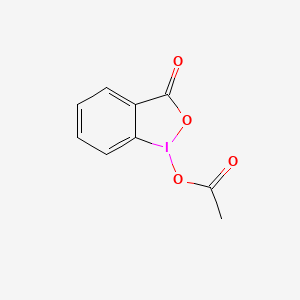
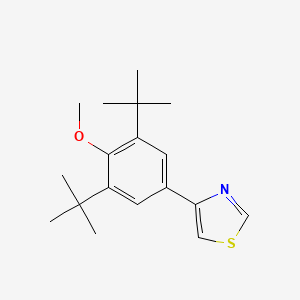
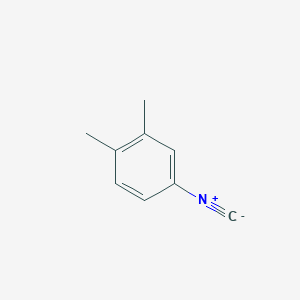

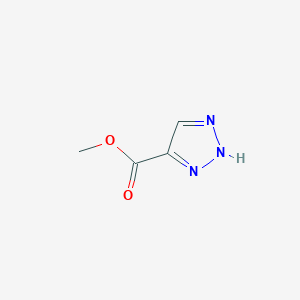

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)
